molecular formula C12H15NO4 B2464101 N-Cbz-N-ethyl-glycine CAS No. 70732-64-8

N-Cbz-N-ethyl-glycine

Cat. No. B2464101
CAS RN: 70732-64-8
M. Wt: 237.255
InChI Key: ISBJYOJPUHTWFW-UHFFFAOYSA-N
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Description

“N-Cbz-N-ethyl-glycine” is a derivative of glycine with a benzyloxycarbonyl protecting group attached to the nitrogen . It is typically used in dipeptide synthesis .


Synthesis Analysis

The synthesis of “N-Cbz-N-ethyl-glycine” involves the use of benzyl chloroformate and 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane . The reaction is catalyzed by iron (II) sulfate heptahydrate . This method is efficient and environmentally friendly .


Molecular Structure Analysis

The molecular formula of “N-Cbz-N-ethyl-glycine” is C12H15NO4 . The InChI code is 1S/C12H15NO4/c1-2-13(8-11(14)15)12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) .


Chemical Reactions Analysis

“N-Cbz-N-ethyl-glycine” can undergo various chemical reactions. For instance, it can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .


Physical And Chemical Properties Analysis

“N-Cbz-N-ethyl-glycine” is a yellow to brown sticky oil to semi-solid substance . It has a molecular weight of 237.26 . The storage temperature is 2-8°C .

Scientific Research Applications

Protection of Amino Groups

The N-Cbz-N-ethyl-glycine, or more commonly known as the carboxybenzyl (Cbz) group, is widely used to protect amines, especially in amino acid chemistry . This protection is essential for the synthesis of peptides . The Cbz group can be installed and removed under relatively mild conditions .

Peptide Synthesis

The Cbz group plays a crucial role in peptide synthesis . It allows for the selective protection of amino groups, enabling the formation of peptide bonds between amino acids . This has been instrumental in the synthesis of complex peptides, including insulin .

Orthogonal Protection

In complex molecule synthesis, where multiple protecting groups are present on the same molecule, the Cbz group can be selectively removed under specific conditions . This property, known as “orthogonality”, is particularly useful in the stepwise construction of complex molecules .

Synthesis of Carbamates

The Cbz group is a type of carbamate protecting group . Carbamates are useful in the synthesis of a variety of organic compounds . The Cbz group, in particular, can be installed and removed under relatively mild conditions, making it a versatile tool in organic synthesis .

Regioselective Protection

The Cbz group can be used for the regioselective protection of aromatic amines . This allows for the selective protection of one amine over others, which is particularly useful in the synthesis of complex molecules with multiple amine groups .

Synthesis of Glycine Derivatives

The Cbz group can be used to synthesize the Cbz derivative of glycine from glycine and benzyl chloroformate . This derivative is useful in a variety of chemical reactions .

Mechanism of Action

Safety and Hazards

“N-Cbz-N-ethyl-glycine” may cause harm if swallowed . Precautionary measures include wearing protective gloves and eye protection . If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-[ethyl(phenylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-13(8-11(14)15)12(16)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBJYOJPUHTWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-N-ethyl-glycine

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